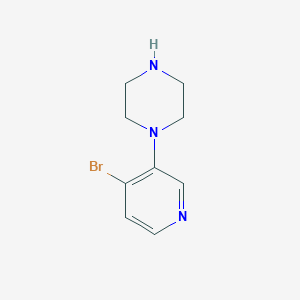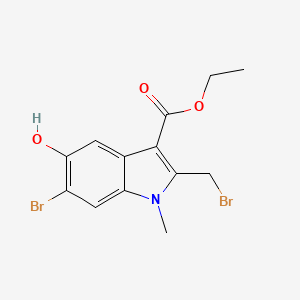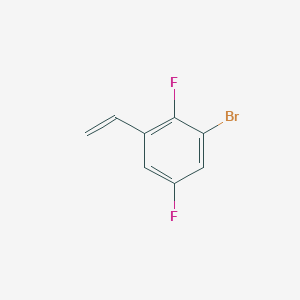
BPy-TP2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
BPy-TP2 can be synthesized through a series of chemical reactions involving bipyridine and triphenylene derivatives. The synthetic route typically involves the coupling of 2,2’-bipyridine with triphenylene under specific reaction conditions . The compound is often purified through sublimation to achieve a high purity level of over 99% .
Analyse Chemischer Reaktionen
BPy-TP2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in reduced forms of the compound.
Substitution: The bipyridine and triphenylene moieties can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BPy-TP2 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron transport material in OLEDs, contributing to the development of efficient and stable organic electronic devices
Medicine: Research is ongoing to explore its potential use in drug delivery systems and photodynamic therapy.
Industry: Employed in the production of OLED displays and lighting, enhancing the performance and longevity of these devices
Wirkmechanismus
BPy-TP2 functions as an electron transport material by facilitating the movement of electrons through the organic layers of OLEDs. Its molecular structure allows for efficient electron mobility, reducing the driving voltage required for device operation . The compound’s electron affinity and coplanar molecular structure contribute to its effectiveness in this role .
Vergleich Mit ähnlichen Verbindungen
BPy-TP2 is part of a family of triphenylene-based electron transport materials, including:
- BPy-TP1
- BPy-TP3
- BPy-TP4
Compared to these similar compounds, this compound exhibits a significantly lower driving voltage, leading to reduced power consumption and enhanced device stability . This makes it a unique and valuable material for OLED applications.
Eigenschaften
Molekularformel |
C38H26N4 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine |
InChI |
InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2 |
InChI-Schlüssel |
IBMMOWZDNZRWKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)



![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)






